Researchers often characterize the synthesized 3-amino-1,2-propanediol using techniques such as:
Studies have explored the potential biological activities of 3-amino-1,2-propanediol, including:
Beyond its potential biological activities, 3-amino-1,2-propanediol has also been explored in other research areas, such as:
3-Amino-1,2-propanediol, also known as isoserinol, is an organic compound with the molecular formula C₃H₉NO₂ and a molecular weight of 91.11 g/mol. This compound appears as a viscous, transparent liquid that can range from colorless to pale yellow. Its melting point is approximately 55-57 °C, and it has a boiling point of 264-265 °C. The density at 25 °C is about 1.175 g/mL, and it is highly soluble in water .
3-Amino-1,2-propanediol serves as an important intermediate in the synthesis of various pharmaceuticals and chemicals, including iohexol and iodiferol, which are nonionic contrast agents used in medical imaging .
Moreover, it can be used as a catalyst or reactant in various organic synthesis processes due to its dual alcohol and amine functionalities.
Recent studies have explored the biological activity of 3-amino-1,2-propanediol. It has been investigated for its potential antiviral properties, particularly against adenoviruses. Research indicates that derivatives of this compound may exhibit anti-adenoviral activity, suggesting its utility in drug development for viral infections .
Furthermore, its role as an emulsifier highlights its importance in biological systems and formulations .
Several methods exist for synthesizing 3-amino-1,2-propanediol:
3-Amino-1,2-propanediol has several applications across different fields:
Studies have indicated that 3-amino-1,2-propanediol can interact with various metal ions, enhancing its potential use in recovery processes from multi-ionic aqueous systems. For instance, its resin forms have shown excellent adsorption properties for gold ions (Au(III)), indicating possible applications in metal recovery technologies .
Several compounds share structural similarities with 3-amino-1,2-propanediol. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Aminopropane-2,3-diol | C₃H₉NO₂ | Similar structure; used in biochemical applications. |
| 1-Amino-2,3-dihydroxypropane | C₃H₉NO₂ | Exhibits different reactivity patterns; less viscous. |
| 2,3-Dihydroxypropylamine | C₃H₉NO₂ | Potentially different biological activities. |
| Aminopropanediol | C₃H₉NO₂ | Commonly used as an intermediate; versatile uses. |
The uniqueness of 3-amino-1,2-propanediol lies in its specific applications in pharmaceuticals and its dual functionality as both an alcohol and an amine, which broadens its utility compared to similar compounds .
Corrosive;Irritant